molecular formula C5H7IN2O B2557654 2-(4-Iodo-1H-pyrazol-1-yl)ethanol CAS No. 1408334-75-7

2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Cat. No.: B2557654
CAS No.: 1408334-75-7
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H7IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethanol group at the 1-position makes this compound unique. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole derivative followed by the introduction of an ethanol group. One common method includes the reaction of 4-iodopyrazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and iodine atom. The ethanol group may also play a role in enhancing its solubility and bioavailability. Further studies are needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
  • 2-(4-Chloro-1H-pyrazol-1-yl)ethanol
  • 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can lead to different steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYRYUORKTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (4.50 g, 23.20 mmol) in DMF (45 mL) was treated with sodium hydride (60% w/w, 1.42 g, 35.5 mmol) at 0° C. and stirred at room temperature. After 1 hour the resulting mixture was treated with 2-bromoethanol (2.5 mL, 35.2 mmol) at 0° C. The resulting mixture was heated to 65° C. for 3 days. The reaction quenched with brine/EtOAc and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water, brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 50% EtOAc in cyclohexane to give the title compound (3.55 g, 64%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 4-iodopyrazole (14.3 g, 73.9 mmol) and ethylene carbonate (6.83 g, 77.6 mmol) in DMF (50 mL) was stirred at 125° C. for 24 h. The cooled solution was concentrated under vacuum to leave a brown oil. The residue was purified by FCC, using 30-70% EtOAc in DCM, to give the title compound (9.36 g, 53%). LCMS (Method 1): Rt 2.24 min, m/z 239 [MH+].
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

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